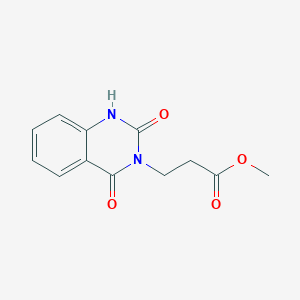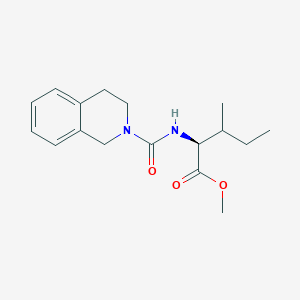
(2S,3R)-methyl 3-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-methyl 3-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoate is a complex organic compound that belongs to the class of isoquinoline derivatives These compounds are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-methyl 3-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoate typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Introduction of the Carboxamido Group: This step might involve the reaction of the isoquinoline derivative with a suitable carboxylic acid derivative under amide coupling conditions.
Esterification: The final step could involve esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions could target the carboxamido group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-methyl 3-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, isoquinoline derivatives are known for their pharmacological activities. This compound could potentially be explored for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, compounds with similar structures have been investigated for their potential use in treating neurological disorders, cancer, and infectious diseases. The specific activity of this compound would need to be determined through experimental studies.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity makes them versatile intermediates in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3R)-methyl 3-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoate would depend on its specific interactions with molecular targets. Typically, isoquinoline derivatives interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-methyl 3-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)butanoate
- (2S,3R)-ethyl 3-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoate
- (2S,3R)-methyl 3-ethyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoate
Uniqueness
The uniqueness of (2S,3R)-methyl 3-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoate lies in its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
methyl (2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonylamino)-3-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-4-12(2)15(16(20)22-3)18-17(21)19-10-9-13-7-5-6-8-14(13)11-19/h5-8,12,15H,4,9-11H2,1-3H3,(H,18,21)/t12?,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMIXCYAZIILED-CVRLYYSRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)OC)NC(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
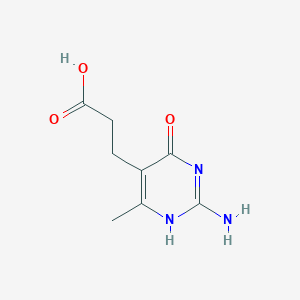
![(3E)-3-[(pyrimidin-2-ylamino)methylidene]chromene-2,4-dione](/img/structure/B7818114.png)
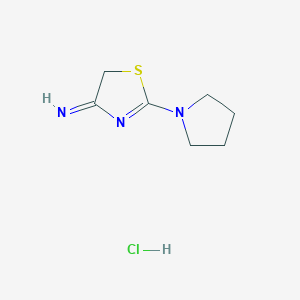
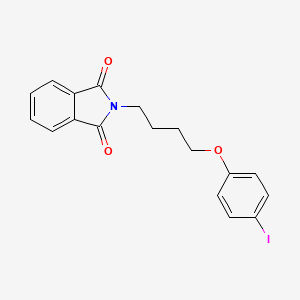
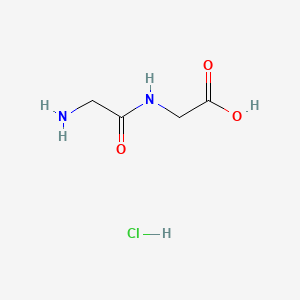
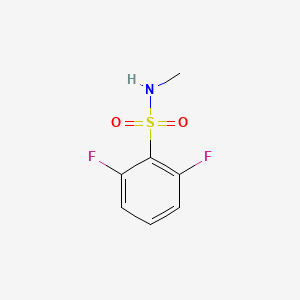
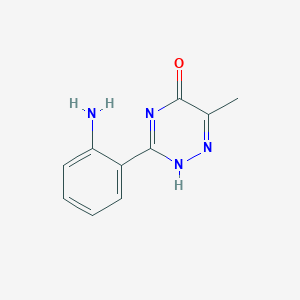
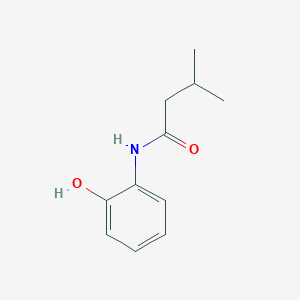
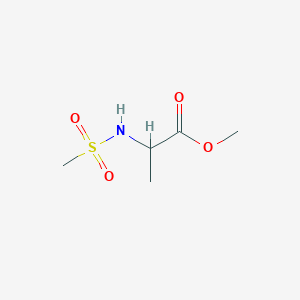
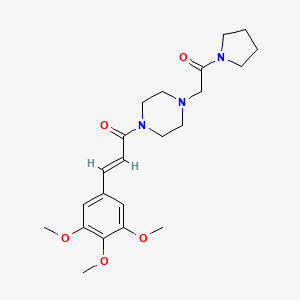

![N-[(E)-(1-phenylpyrazol-4-yl)methylideneamino]aniline](/img/structure/B7818163.png)
